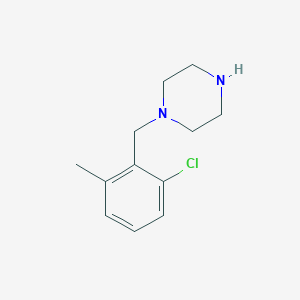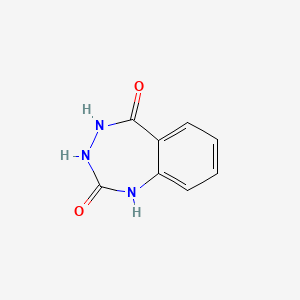
4-(1-Bromoethyl)-2-fluoro-1-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Bromoethyl)-2-fluoro-1-methylbenzene is an organic compound belonging to the class of aromatic halides It features a benzene ring substituted with a bromoethyl group at the 4-position, a fluoro group at the 2-position, and a methyl group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Bromoethyl)-2-fluoro-1-methylbenzene typically involves the bromination of 2-fluoro-1-methylbenzene. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly solvents and reagents is often considered in industrial settings.
化学反应分析
Types of Reactions
4-(1-Bromoethyl)-2-fluoro-1-methylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromo group can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide in ethanol or tert-butanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids or aldehydes.
科学研究应用
4-(1-Bromoethyl)-2-fluoro-1-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Exploration of its derivatives for pharmaceutical applications, including potential drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(1-Bromoethyl)-2-fluoro-1-methylbenzene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can then undergo further transformations, leading to the desired products. The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
Similar Compounds
4-(1-Bromoethyl)-1-methylbenzene: Lacks the fluoro group, which can significantly alter its reactivity and properties.
4-(1-Bromoethyl)-2-chloro-1-methylbenzene: Substitution of the fluoro group with a chloro group can change the compound’s electronic properties and reactivity.
4-(1-Bromoethyl)-2-fluoro-1-ethylbenzene: Substitution of the methyl group with an ethyl group can affect the compound’s steric and electronic characteristics.
Uniqueness
The presence of both the fluoro and bromo groups in 4-(1-Bromoethyl)-2-fluoro-1-methylbenzene makes it unique in terms of its reactivity and potential applications. The fluoro group can influence the compound’s electronic properties, while the bromo group provides a site for further functionalization through substitution or elimination reactions.
属性
分子式 |
C9H10BrF |
|---|---|
分子量 |
217.08 g/mol |
IUPAC 名称 |
4-(1-bromoethyl)-2-fluoro-1-methylbenzene |
InChI |
InChI=1S/C9H10BrF/c1-6-3-4-8(7(2)10)5-9(6)11/h3-5,7H,1-2H3 |
InChI 键 |
DFCXORLZUNYZKU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(C)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


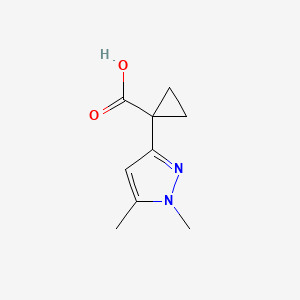

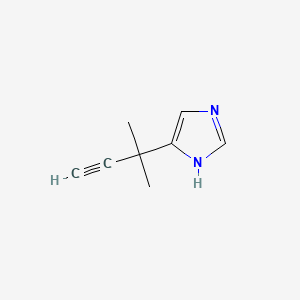

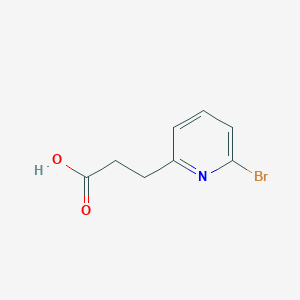
![(4-Fluoro-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B13577693.png)
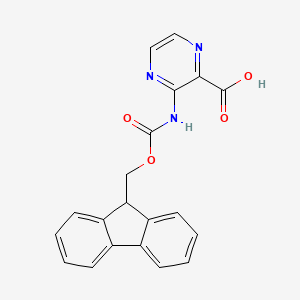



![4-(3-aminopropoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]butanamide](/img/structure/B13577740.png)
![2-((8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxy)acetic acid](/img/structure/B13577747.png)
